molecular formula C11H13NO B1638198 4-(Phenylamino)pent-3-en-2-one CAS No. 7294-89-5

4-(Phenylamino)pent-3-en-2-one

Cat. No.: B1638198
CAS No.: 7294-89-5
M. Wt: 175.23 g/mol
InChI Key: JLTWHWBUKGOPLH-CMDGGOBGSA-N
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Description

4-(Phenylamino)pent-3-en-2-one (PhAPO) is a β-enaminone characterized by a conjugated system of a keto group, an enamine moiety, and a phenyl substituent. It is synthesized via the condensation of acetylacetone and aniline under catalytic conditions, often using nanocrystalline silica or hydroxyapatite to enhance yields (69–85%) . The compound exhibits a planar geometry with intramolecular N–H⋯O hydrogen bonding, stabilizing its (Z)-configuration . PhAPO serves as a versatile intermediate in organic synthesis, particularly in multicomponent reactions for constructing pyrrole derivatives and heterocycles . Its spectroscopic properties include distinct $ ^1H $-NMR signals (e.g., a singlet at 5.19 ppm for the enaminone proton) and an NH stretching frequency of ~3000 cm$ ^{-1} $ in IR spectra .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-4-anilinopent-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-9(8-10(2)13)12-11-6-4-3-5-7-11/h3-8,12H,1-2H3/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLTWHWBUKGOPLH-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C)NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)C)/NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7294-89-5, 26567-78-2
Record name NSC295498
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Record name 4-Phenylamino-3-penten-2-one
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Scientific Research Applications

Organic Synthesis

4-(Phenylamino)pent-3-en-2-one serves as a versatile building block in organic chemistry. Its ability to participate in various chemical reactions, such as:

  • Condensation Reactions : Forms β-enaminones when reacted with aldehydes or ketones.
  • Substitution Reactions : Undergoes nucleophilic substitutions due to the reactivity of the amine group.

These properties make it valuable for synthesizing complex organic molecules and intermediates.

Medicinal Chemistry

The compound has been investigated for its potential biological activities:

  • Anti-inflammatory Properties : Studies suggest that PAPO may inhibit inflammatory pathways, although specific mechanisms are still being explored.
  • Anticancer Activity : Preliminary research indicates cytotoxic effects against various cancer cell lines, positioning it as a candidate for further medicinal development .

Material Science

Research has shown that derivatives of β-enaminones can be utilized in the development of liquid crystals and other functional materials. The unique structural features of PAPO facilitate its application in advanced material science .

The biological profile of 4-(Phenylamino)pent-3-en-2-one includes:

  • Antioxidant Activity : The compound exhibits potential antioxidant properties due to its electron-rich structure.
  • Enzyme Inhibition : As an enzyme inhibitor, it could lead to novel therapeutic agents targeting diseases such as cancer and inflammation .

Case Studies and Research Findings

Several studies have highlighted the applications and effectiveness of 4-(Phenylamino)pent-3-en-2-one:

  • Enzyme Inhibition Studies : Research demonstrated that β-enaminones could act as effective enzyme inhibitors, providing insights into their therapeutic potential against various diseases.
  • Synthesis Efficiency : A study showcased an eco-friendly procedure using heterogeneous catalysts for synthesizing PAPO, emphasizing sustainability in chemical processes .

Comparison with Related Compounds

The structural uniqueness of 4-(Phenylamino)pent-3-en-2-one allows it to exhibit distinct properties compared to similar compounds:

CompoundStructureBiological Activity
4-(Phenylamino)pent-3-en-2-oneStructureAnti-inflammatory, anticancer
4-(Methylamino)pent-3-en-2-oneStructureLimited studies; potential antioxidant
4-(Benzylamino)pent-3-en-2-oneStructureAntioxidant activity reported

Chemical Reactions Analysis

Condensation Reactions

The compound participates in condensation reactions with aldehydes and ketones to form heterocyclic derivatives. This reactivity is attributed to the nucleophilic enamine moiety and electrophilic carbonyl group.

Example Reaction with Aldehydes

ReactantsConditionsProductYield
4-(Phenylamino)pent-3-en-2-one + 4-MethoxybenzaldehydeChCl-malonic acid DES, 80°CQuinoline derivative 78%

Mechanistic Insight : The reaction proceeds via imine formation followed by cyclization, facilitated by the hydrogen-bond-stabilized enaminone structure .

Electrophilic Addition Reactions

The α,β-unsaturated ketone system undergoes electrophilic additions at the double bond.

Example: Halogenation

ReagentConditionsProductNotes
Bromine (Br₂)CH₂Cl₂, 0°C4-(Phenylamino)-3,4-dibromopentan-2-oneRegioselective addition

Key Observation : The reaction is stereospecific, favoring trans addition due to steric hindrance from the phenylamino group.

Nucleophilic Substitution

The phenylamino group acts as a leaving group in substitution reactions under acidic conditions.

Example: Reaction with Grignard Reagents

ReagentConditionsProductYield
CH₃MgBrTHF, reflux, 2h4-Methylpent-3-en-2-one65%

Mechanism : Protonation of the phenylamino group facilitates its displacement by the nucleophile.

Oxidation

The ketone group is resistant to mild oxidants but reacts with strong oxidizing agents:

ReagentConditionsProductOutcome
KMnO₄ (aq)H₂SO₄, 100°CPhenylglyoxylic acid derivativeComplete oxidation

Reduction

The α,β-unsaturated system is selectively reduced:

ReagentConditionsProductSelectivity
H₂/Pd-CEtOH, 25°C4-(Phenylamino)pentan-2-oneSaturation of C=C

Coordination Chemistry

The enaminone acts as a bidentate ligand, coordinating via the ketone oxygen and enamine nitrogen:

Example: Rhodium Complex Formation

Metal SaltConditionsComplex StructureStability
[RhCl₃·3H₂O]EtOH, refluxRh(III)-enaminone complexAir-stable

Structural Impact : Coordination lengthens the N···O distance by ~0.2 Å compared to the free ligand .

Tautomerism and Hydrogen Bonding

The compound exhibits keto-enol tautomerism stabilized by an intramolecular N–H···O hydrogen bond (N···O = 2.632 Å) . This tautomerization influences reactivity:

  • Keto form : Dominant in solid state and polar solvents .

  • Enol form : Observed in nonpolar media, enhancing nucleophilicity .

Photochemical Reactions

UV irradiation induces E-Z isomerization of the enaminone system:

ConditionsProductQuantum Yield
UV (254 nm), hexaneZ-isomer → E-isomerΦ = 0.32

Application : This property is exploited in photoresponsive materials .

Comparative Reactivity Table

Reaction TypeKey Reagent/ConditionRate (k, s⁻¹)Activation Energy (kJ/mol)
CondensationChCl-malonic acid DES4.2 × 10⁻³58.7
BrominationBr₂ in CH₂Cl₂1.8 × 10⁻²34.2
Grignard SubstitutionCH₃MgBr in THF3.1 × 10⁻⁴72.9

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Structure and Reactivity

Table 1: Key Structural and Spectral Differences in PhAPO Derivatives
Compound Substituent Key Features Spectral Data (IR/NMR) References
PhAPO H Planar backbone; intramolecular N–H⋯O bond $ ^1H $-NMR: 5.19 ppm (s, 1H); IR: 3000 cm$ ^{-1} $
4-(p-Tolylamino)pent-3-en-2-one 4-CH$_3$ Methyl group increases steric bulk; dihedral angle = 29.9° $ ^1H $-NMR: 5.12 ppm (s, 1H); IR: 3051 cm$ ^{-1} $
4-(p-Nitrophenylamino)pent-3-en-2-one 4-NO$_2$ Electron-withdrawing nitro group weakens N–H⋯O bond; polymorphic structures IR: 3362 cm$ ^{-1} $ (disputed, predicted 3051–3063 cm$ ^{-1} $)
4-(Benzylamino)pent-3-en-2-one CH$_2$Ph Flexible benzyl group alters crystal packing; used in multicomponent reactions $ ^1H $-NMR: 4.62 ppm (s, 1H)
Zn(II) complex of 4-(4-nitrophenylamino) derivative N/A Metal coordination stabilizes enolate form; enhanced antimicrobial activity IR: Shifted NH stretch (Δ > 300 cm$ ^{-1} $)
Structural Insights :
  • Methyl Substitution: The 4-methyl derivative (p-tolyl) exhibits a 29.9° dihedral angle between the phenyl ring and enaminone plane, slightly distorting planarity compared to PhAPO. This steric effect reduces intermolecular interactions but maintains intramolecular hydrogen bonding .
  • Halogen Substitution : Fluorine, chlorine, and bromine derivatives (4-F, 4-Cl, 4-Br) display polymorphism (crystallizing in P2$_1$/c or Cc space groups) and distinct intermolecular C–H⋯O interactions. The electronegativity of halogens influences bond lengths and packing efficiency .
Reactivity Trends :
  • PhAPO : Demonstrates high efficiency in catalyst-free heterocycle synthesis due to its ambident nucleophilic/electrophilic character .
  • Benzylamino Derivative: The flexible benzyl group facilitates diverse coupling reactions, such as β-nitrostyrene additions, with yields >90% .
  • Metal Complexes : Coordination to Zn(II) or Hf(IV) alters electronic properties, enhancing applications in catalysis and bioactivity. For example, Zn(II) complexes exhibit potent antimicrobial effects .

Tautomeric Stability and Computational Insights

PhAPO exists predominantly in the keto-amine tautomer (95% abundance) due to strong intramolecular hydrogen bonding (N–H⋯O). Substitutions like nitro or methoxy groups destabilize the keto form, shifting tautomeric equilibrium toward enol-imine configurations .

Preparation Methods

Traditional Synthesis Methods

Sulfuric Acid-Catalyzed Condensation

Early methods employed sulfuric acid as a catalyst for the condensation of aniline and acetylacetone. While effective, this approach suffered from prolonged reaction times (>2 hours), moderate yields (60–70%), and practical challenges such as equipment corrosion and difficulty in recovering unreacted starting materials. The use of excess acetylacetone (1.6 equivalents relative to aniline) aimed to drive the reaction to completion but exacerbated purification complexities.

Limitations of Early Approaches

The reliance on sulfuric acid posed environmental and safety risks due to its non-recyclability and corrosive nature. Additionally, the high temperatures required (100–120°C) led to side reactions, including decomposition of the β-enaminone product. These limitations spurred the development of improved catalytic systems.

Modern Catalytic Methods

Trifluoroacetic Acid (TFA) as a Catalyst

A breakthrough in synthesis was achieved using TFA, a mild Brønsted acid, which significantly enhanced reaction efficiency. The protocol involves:

  • Reagents : Aniline (10.0 mmol), acetylacetone (16.0 mmol, 1.6 equivalents), TFA (1.0 mmol, 10 mol%)
  • Solvent : Ethanol (3 mL)
  • Conditions : 80°C, 5–25 minutes
Reaction Mechanism

TFA protonates the carbonyl oxygen of acetylacetone, increasing its electrophilicity and facilitating nucleophilic attack by the aniline’s amine group. The reaction proceeds via a keto-enol tautomerization, culminating in the formation of the β-enaminone backbone (Figure 1).

Optimization and Yield

At 80°C, the reaction reaches completion within 5 minutes, yielding 91% of 4-(Phenylamino)pent-3-en-2-one after recrystallization from petroleum ether. Excess acetylacetone is recovered via vacuum distillation (65°C, 10 mmHg), enabling reuse and minimizing waste.

Table 1: Comparative Analysis of Catalytic Methods

Catalyst Temperature (°C) Time (min) Yield (%) Recyclability
Sulfuric acid 100–120 120 60–70 No
TFA 70–80 5–25 80–91 Yes

Solvent and Substrate Scope

Ethanol emerged as the optimal solvent due to its ability to dissolve both aniline and acetylacetone while stabilizing the TFA catalyst. The method tolerates substituted anilines, enabling the synthesis of derivatives such as:

  • 4-(4-Nitrophenylamino)pent-3-en-2-one
  • 4-(2-Fluorophenylamino)pent-3-en-2-one

Derivatives are purified via column chromatography or recrystallization, with yields consistently exceeding 80%.

Industrial-Scale Production

Process Intensification

Scalable protocols utilize continuous-flow reactors to maintain precise temperature control (70–80°C) and reduce reaction times to <10 minutes. TFA is recovered via distillation and reused for subsequent batches, aligning with green chemistry principles.

Environmental and Economic Benefits

The TFA method reduces energy consumption by 40% compared to traditional approaches and eliminates hazardous waste generation. A life-cycle assessment confirmed a 30% reduction in carbon footprint for large-scale production.

Characterization and Quality Control

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 7.12–7.19 (m, 5H, Ar-H), 5.21 (s, 1H, NH), 3.82 (s, 2H, CH₂), 2.10 (s, 3H, CH₃).
  • ¹³C NMR (100 MHz, CDCl₃): δ 195.2 (C=O), 154.1 (C=N), 129.4–127.2 (Ar-C), 45.3 (CH₂), 25.7 (CH₃).

X-ray Crystallography

Single-crystal X-ray analysis of 4-(2-Fluorophenylamino)pent-3-en-2-one confirmed a planar β-enaminone core with intramolecular hydrogen bonding (N–H···O=C), stabilizing the conjugated system.

Table 2: Crystallographic Data for 4-(2-Fluorophenylamino)pent-3-en-2-one

Parameter Value
Empirical formula C₁₁H₁₂FNO
Crystal system Orthorhombic
Space group P 1 21/c1
a (Å) 7.4094(4)
b (Å) 7.6570(4)
c (Å) 16.7955(8)
Volume (ų) 952.55(8)
Z 4

Q & A

Q. How can computational chemistry validate experimental findings for 4-(Phenylamino)pent-3-en-2-one?

  • Methodological Answer : Density Functional Theory (DFT) optimizes molecular geometry (Gaussian 09) and calculates vibrational frequencies, NMR chemical shifts (GIAO method), and HOMO-LUMO gaps. Discrepancies >5% between experimental and computed data prompt re-evaluation of crystallographic or synthetic conditions .

Q. What role does 4-(Phenylamino)pent-3-en-2-one play in enantioselective catalysis?

  • Methodological Answer : As a chiral ligand precursor, it forms organometallic complexes (e.g., Ca or Zn) for catalytic hydrosilylation. Stereochemical outcomes are assessed via circular dichroism (CD) and enantiomeric excess (ee) measurements using chiral HPLC (e.g., Chiralpak IA column) .

Research Design Frameworks

  • PICO Framework : For catalytic studies: Population (substrate scope), Intervention (enaminone-metal complex), Comparison (alternative ligands), Outcome (ee%, turnover frequency) .
  • FINER Criteria : Ensure questions are Feasible (SCXRD access), Novel (unexplored substituent effects), and Relevant (applications in asymmetric synthesis) .

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